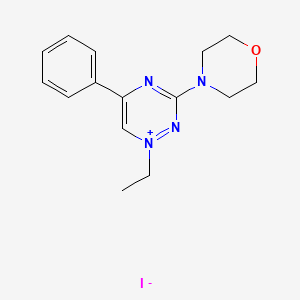
4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide is a heterocyclic compound that features a triazine ring fused with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide typically involves the reaction of 1-ethyl-5-phenyl-1,2,4-triazine with morpholine in the presence of a suitable base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the nucleophilic substitution reaction . The iodide salt is then formed by the addition of hydroiodic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the triazine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, hydroiodic acid, and various nucleophiles. Reaction conditions typically involve elevated temperatures and the use of solvents such as dioxane and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its unique structural features and biological activity.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide involves its interaction with specific molecular targets. The triazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions, as well as coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine compound with similar structural features but lacking the morpholine moiety.
Uniqueness
4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide is unique due to the presence of both the triazine and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N4O.HI/c1-2-19-12-14(13-6-4-3-5-7-13)16-15(17-19)18-8-10-20-11-9-18;/h3-7,12H,2,8-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGHRBDYDAMXHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=NC(=NC(=C1)C2=CC=CC=C2)N3CCOCC3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














